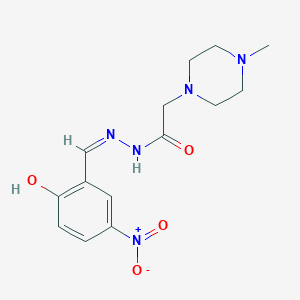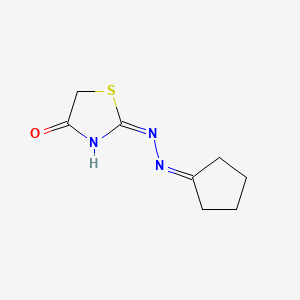![molecular formula C14H12N2O5S B3724690 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-furoate](/img/structure/B3724690.png)
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-furoate
Descripción general
Descripción
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-furoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a derivative of benzisothiazolone, which is a heterocyclic compound with various biological activities. The synthesis method of this compound involves the reaction of benzisothiazolone with furoic acid, resulting in the formation of the desired product.
Mecanismo De Acción
The mechanism of action of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-furoate is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways in cells. For example, it has been reported to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway. It has also been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In animal models, it has been reported to reduce the levels of inflammatory mediators, such as prostaglandin E2 and nitric oxide. It has also been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been shown to enhance the immune response by increasing the production of cytokines and activating immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-furoate in lab experiments include its high potency, low toxicity, and broad spectrum of biological activities. The compound can be easily synthesized in the lab and purified by standard methods. However, the limitations of using this compound include its limited solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics. In addition, the mechanism of action of the compound is not fully understood, which may limit its clinical development.
Direcciones Futuras
There are several future directions for the research of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-furoate. One direction is to investigate its efficacy and safety in preclinical and clinical trials for the treatment of inflammatory diseases and cancer. Another direction is to study its mechanism of action in more detail, including its interaction with specific signaling pathways and cellular targets. Furthermore, the development of novel derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of new therapeutic agents for various diseases.
Aplicaciones Científicas De Investigación
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-furoate has been extensively studied for its potential therapeutic properties. It has been reported to exhibit various biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial activities. The compound has been tested in vitro and in vivo for its efficacy against different types of cancer, including breast cancer, lung cancer, and leukemia. It has also been tested for its anti-inflammatory activity in animal models of inflammation, such as carrageenan-induced paw edema and cotton pellet-induced granuloma.
Propiedades
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c17-14(11-5-3-8-20-11)21-9-7-15-13-10-4-1-2-6-12(10)22(18,19)16-13/h1-6,8H,7,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWHVGRYDASYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCOC(=O)C3=CC=CO3)NS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3,4-dimethoxyphenyl)acryloyl]-3-[(2-hydroxyethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B3724612.png)

![4-hydroxy-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B3724630.png)

![N'-[4-(diethylamino)-2-hydroxybenzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B3724638.png)
![4-ethoxy-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B3724645.png)



![2-[(4-methyl-1-piperidinyl)methyl]-4(3H)-quinazolinone](/img/structure/B3724682.png)

![2-{1-phenyl-3-[2-(2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B3724706.png)
methyl]amino}-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)propanoate](/img/structure/B3724712.png)
![3-[(4-tert-butylbenzyl)thio]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B3724716.png)
